
1-(3-fluoro-4-methylphenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluoro-4-methylphenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C19H14F2N2O2S and its molecular weight is 372.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The chemical compound 1-(3-fluoro-4-methylphenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one falls within a broader category of compounds with significant interest in medicinal chemistry and materials science due to their unique structural and functional properties. Recent research has focused on the synthesis, characterization, and application of such compounds in various scientific domains.
Chemical Synthesis
The synthesis of novel fluorine-containing pyrazole derivatives, including those similar to the specified compound, has been extensively studied. These efforts aim to explore their potential as building blocks in medicinal chemistry due to the unique properties conferred by the fluorine atom and the pyrazole core (Surmont et al., 2011). Synthesis methodologies often involve multi-step reactions that introduce fluorine atoms or fluorine-containing groups at strategic positions to modulate the compound's biological activity and physicochemical properties.
Pharmaceutical Potential
The exploration of pyrazole derivatives for their pharmaceutical potential is a key area of research. For instance, studies on the synthesis and computational evaluation of pyrazole derivatives have highlighted their reactivity and potential inhibitory activity against specific enzymes, suggesting their utility in developing new pharmaceuticals (Thomas et al., 2018). These studies utilize computational techniques such as density functional theory (DFT) calculations, molecular docking, and molecular dynamics (MD) simulations to predict the reactivity and interaction of these compounds with biological targets.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives, particularly those with fluorine substitutions, have been investigated. The synthesis of Schiff bases using similar compounds and their screening for in vitro antimicrobial activity highlight the potential of these molecules as antimicrobial agents. Certain derivatives have shown excellent activity against a range of microbial strains, indicating their relevance in developing new antibacterial and antifungal treatments (Puthran et al., 2019).
Anti-Cancer Activity
Research into the anti-cancer properties of fluorine-substituted compounds, including pyrazole derivatives, has yielded promising results. Novel fluoro-substituted compounds have been synthesized and tested for their activity against lung cancer cell lines, demonstrating potential at low concentrations compared to reference drugs (Hammam et al., 2005). This research underscores the importance of structural modifications, such as fluorine substitution, in enhancing the anticancer activity of pyrazole derivatives.
特性
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2S/c1-12-2-7-15(10-16(12)21)23-9-8-22-18(19(23)25)26-11-17(24)13-3-5-14(20)6-4-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSRDHGTJNWTGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
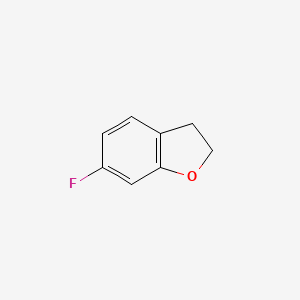
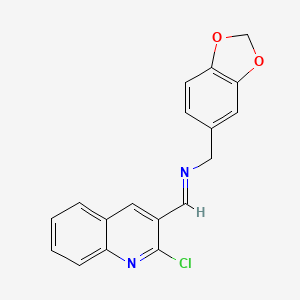
![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2502104.png)
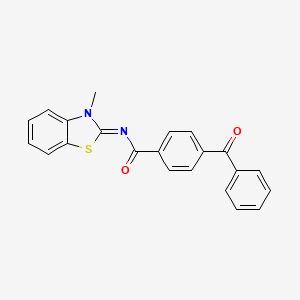
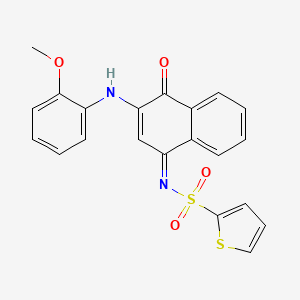
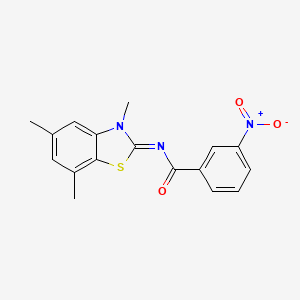
![3-Methyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2502108.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide](/img/structure/B2502109.png)
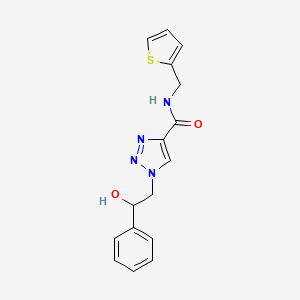

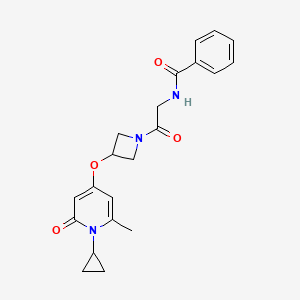

![3-cyclopropyl-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2502120.png)

